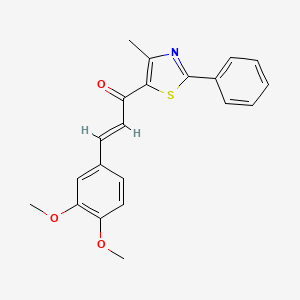

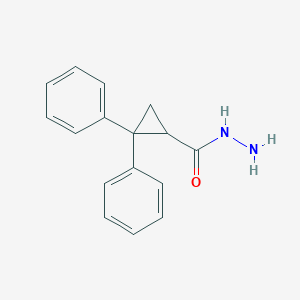

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, also known as FMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMT is a type of imidazole derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, due to its complex structure, has been a subject of synthesis and structural analysis in scientific research. For example, research has focused on the synthesis and spectroscopic analysis, including crystal structure analysis, of related imidazole derivatives. These studies often explore the chemical interactions and molecular arrangements within crystals, contributing to a deeper understanding of their chemical and physical properties (Banu et al., 2013).

Antimicrobial and Antifungal Activities

Derivatives of the subject compound have been evaluated for their antimicrobial and antifungal activities. The synthesis of related imidazole compounds and their subsequent evaluation against various bacterial and fungal strains reveal potential therapeutic applications. For instance, novel barbituric acid and thiohydantoin derivatives of imidazo[2,1-b][1,3,4] thiadiazoles have been synthesized and tested for their antibacterial and antifungal properties, showing promising results (Badige et al., 2009).

Antioxidant Properties

Research has also been conducted on the antioxidant properties of imidazole derivatives. Studies involve the synthesis of compounds with varying structures, including those related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, and evaluating their efficacy as antioxidants. These compounds are assessed using various assays to determine their potential in combating oxidative stress, which is a factor in many diseases (Gür et al., 2017).

Enzyme Inhibition for Disease Treatment

The exploration of enzyme inhibition by imidazole derivatives indicates potential applications in treating diseases. For instance, targeting the ribose and phosphate binding site of enzymes like p38 MAP kinase with substituted imidazoles suggests a method for the development of novel therapeutic agents. Such compounds could offer a new approach to managing conditions associated with enzyme dysfunction (Koch et al., 2008).

Antiviral and Antitumor Activities

Imidazole derivatives, including those related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, have shown potential antiviral and antitumor activities. The synthesis and biological testing of these compounds against various viruses and cancer cell lines demonstrate their potential in developing new treatments for infectious diseases and cancer (Golankiewicz et al., 1995).

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2OS/c1-17-3-11-21(12-4-17)27-23(19-7-13-22(28-2)14-8-19)15-26-24(27)29-16-18-5-9-20(25)10-6-18/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOWCAXIPMRMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

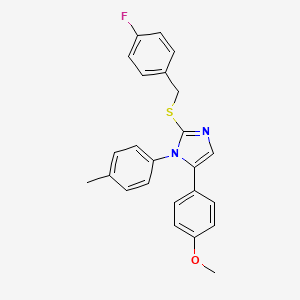

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)

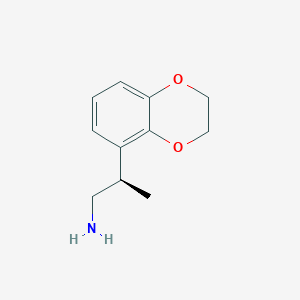

![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)

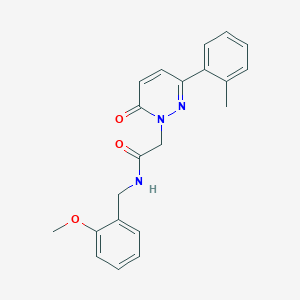

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2455510.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2455511.png)

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)